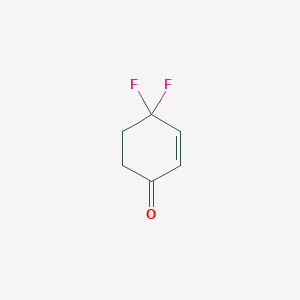
4,4-Difluorocyclohex-2-en-1-one
説明
科学的研究の応用
Environmental Degradation and Fate of Polyfluoroalkyl Chemicals
Research has explored the environmental degradation of polyfluoroalkyl chemicals, which are related compounds to 4,4-difluorocyclohex-2-en-1-one. These chemicals, due to their potential to degrade into persistent perfluoroalkyl carboxylic and sulfonic acids, present significant environmental concerns. Studies indicate that microbial and abiotic degradation of these substances in the environment can lead to the formation of persistent pollutants. Understanding these degradation pathways is crucial for evaluating the environmental fate and potential ecological impact of related fluorinated compounds (Liu & Avendaño, 2013).
Catalytic Oxidation of Cyclohexene
Another area of research related to 4,4-difluorocyclohex-2-en-1-one is the selective catalytic oxidation of cyclohexene, a reaction that can yield a variety of industrially relevant products, including cyclohex-2-en-1-one derivatives. Controlled oxidation reactions for cyclohexene, aiming for selectivity towards specific products, are of significant interest in both industrial and academic settings. This research highlights the synthetic value of achieving selective oxidation products, which has broad applications in the chemical industry (Cao et al., 2018).
Environmental Monitoring and Toxicological Assessment
The presence and impact of perfluoroalkyl and polyfluoroalkyl substances in the environment, including degradation products of fluorinated compounds like 4,4-difluorocyclohex-2-en-1-one, have been extensively reviewed. These studies focus on their bioaccumulation, environmental distribution, and toxic effects. Insights into the environmental monitoring, fate, and potential health impacts of these substances are critical for developing strategies to mitigate their presence and effects in ecosystems (Houde et al., 2006).
Hydrogen Storage and Release
Research into the use of organic compounds as hydrogen carriers includes the study of cycloalkanes and related structures. This research assesses the feasibility and efficiency of various organic molecules for hydrogen storage and release, highlighting the potential of specific cycloalkane derivatives in energy storage applications. Such studies contribute to the development of sustainable energy solutions, showcasing the versatility of cycloalkane derivatives beyond their traditional chemical and industrial uses (Bourane et al., 2016).
Adsorption of Perfluorinated Compounds
The adsorption behavior of perfluorinated compounds on various adsorbents has been reviewed, highlighting the mechanisms through which these substances interact with adsorptive materials. This research is crucial for understanding how to effectively remove such compounds from water or wastewater, thus preventing their adverse environmental and health impacts. The findings are particularly relevant for addressing the challenges posed by persistent organic pollutants in water treatment processes (Du et al., 2014).
特性
IUPAC Name |
4,4-difluorocyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O/c7-6(8)3-1-5(9)2-4-6/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILTSVBMXZACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2706511.png)
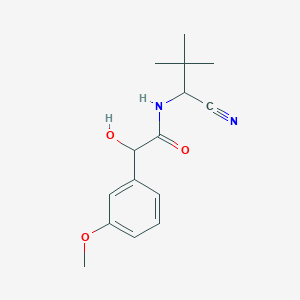
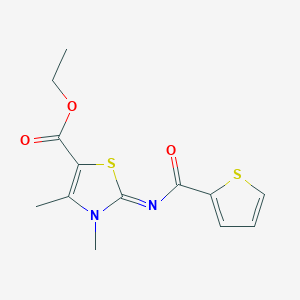
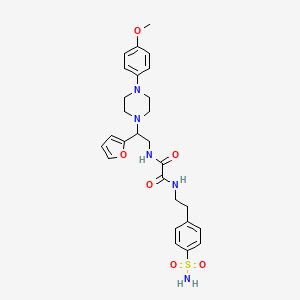
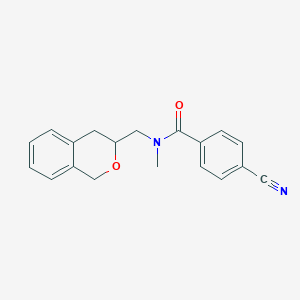
![3-Chloroisothiazolo[5,4-b]pyridine](/img/structure/B2706518.png)


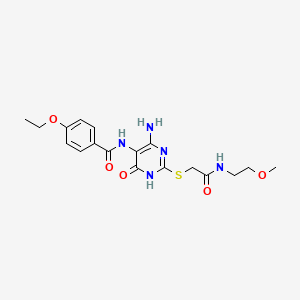
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706532.png)